molecular formula C27H27N7O4S B1241822 4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide

4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide

Cat. No. B1241822
M. Wt: 545.6 g/mol
InChI Key: VDKLVZLILONIGN-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[3-methyl-1-phenyl-5-(1-pyrrolidinyl)-4-pyrazolyl]methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Reactions of Azo-Hydrazo Compounds

A study by Lyčka (2017) explored the synthesis of compounds similar to the chemical structure of interest, focusing on azo-hydrazo tautomerism. The research provided insights into the application of NMR spectroscopy for characterizing these compounds, emphasizing the technique's advantages in determining acidic proton positions and azo-hydrazo content. This work highlights the chemical synthesis and characterization processes relevant to such complex molecules (Lyčka, 2017).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Compounds

Research by Sarvaiya, Gulati, and Patel (2019) involved the synthesis of heterocyclic compounds incorporating the arylazopyrazole pyrimidone framework. The synthesized compounds were evaluated for antimicrobial activity against various bacterial and fungal species, demonstrating the potential application of such molecules in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Hydrogen-Bonded Structures in Pyrazolyl Compounds

A study by Portilla et al. (2007) on two isomeric pyrazolyl compounds revealed their ability to form complex hydrogen-bonded structures, such as sheets and chains of edge-fused rings. This research provides valuable information on the structural aspects of pyrazolyl derivatives, which could be beneficial for understanding the intermolecular interactions and stability of related compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Antihypertensive Potential of Thiosemicarbazides and Triazoles

The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases were investigated by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) for their potential as antihypertensive α-blocking agents. This research opens avenues for the use of such compounds in medical applications, specifically in the treatment of hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

properties

Product Name

4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide

Molecular Formula

C27H27N7O4S

Molecular Weight

545.6 g/mol

IUPAC Name

4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C27H27N7O4S/c1-20-24(27(32-16-8-9-17-32)33(30-20)22-12-6-3-7-13-22)19-28-29-25-15-14-23(18-26(25)34(35)36)39(37,38)31-21-10-4-2-5-11-21/h2-7,10-15,18-19,29,31H,8-9,16-17H2,1H3/b28-19+

InChI Key

VDKLVZLILONIGN-TURZUDJPSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCCC4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=C1C=NNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])N4CCCC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide

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